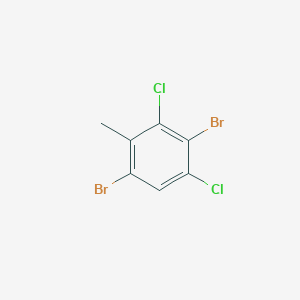

1,4-Dibromo-3,5-dichloro-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dibromo-3,5-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2Cl2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCAVTKZXXWDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656922 | |

| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-87-0 | |

| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS 951884-87-0)

A Specialized Building Block for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS No. 951884-87-0), a polyhalogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. This document elucidates the compound's physicochemical properties, proposes a detailed, rational synthetic pathway, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, it explores the potential applications of this molecule, focusing on its utility as a scaffold for generating molecular diversity and introducing specific halogen bonding patterns in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar polyhalogenated aromatic compounds in their work.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Polysubstituted benzene rings are fundamental components in a vast array of functional molecules, from pharmaceuticals to advanced materials. The specific nature, number, and arrangement of substituents on the aromatic core dictate the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity or material characteristics. This compound is a prime example of a highly functionalized aromatic scaffold. Its dense halogenation pattern, featuring both bromine and chlorine atoms, combined with a methyl group, offers a unique combination of steric and electronic properties.

The presence of multiple, distinct halogen atoms (bromine and chlorine) opens avenues for regioselective functionalization through various cross-coupling reactions, where the differential reactivity of the C-Br and C-Cl bonds can be exploited. This makes the compound a valuable starting point for the synthesis of complex molecular architectures. In the context of drug discovery, the strategic placement of halogens is increasingly recognized for its ability to modulate pharmacokinetic properties and to engage in specific, non-covalent interactions such as halogen bonding, which can enhance binding affinity to biological targets.[1][2]

This guide will provide a detailed examination of this promising chemical entity, from its synthesis to its potential applications, to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 951884-87-0 | [3] |

| Molecular Formula | C₇H₄Br₂Cl₂ | [4] |

| Molecular Weight | 318.83 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | General knowledge of similar compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [5] |

Synthesis of this compound: A Retrosynthetic Approach

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a forward synthesis can be proposed, starting from the readily available 2,6-dichloro-4-methylaniline.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dibromo-4,6-dichloro-3-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 2,6-dichloro-4-methylaniline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.[6]

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.

-

Bromination: Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel. The addition should be done at room temperature, and the reaction mixture should be protected from light.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: To a suspension of 2,5-dibromo-4,6-dichloro-3-methylaniline (1 equivalent) in an aqueous solution of sulfuric acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.[7][8] Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.[9][10] Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion and Isolation: After the addition is complete, warm the reaction mixture to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

-

Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product, this compound.

Reactivity and Potential for Functionalization

The reactivity of this compound is dominated by the presence of the four halogen substituents on the aromatic ring. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the 1- and 4-positions.

Furthermore, the methyl group can undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., N-bromosuccinimide and a radical initiator), providing another handle for further synthetic transformations.

The electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic aromatic substitution.[11][12] However, under forcing conditions, further substitution might be possible, and the directing effects of the existing substituents would need to be carefully considered.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two singlets.

-

Aromatic Proton (1H): Due to the high degree of substitution, there is only one proton on the aromatic ring. Its chemical shift will be influenced by the deshielding effects of the adjacent halogen atoms. A predicted chemical shift in the range of 7.5-7.8 ppm is reasonable.

-

Methyl Protons (3H): The methyl group protons will appear as a singlet. The electron-withdrawing nature of the ortho- and para- halogen substituents will cause a downfield shift compared to toluene. A predicted chemical shift in the range of 2.4-2.6 ppm is expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's symmetry, 7 distinct carbon signals are expected.

-

Aromatic Carbons:

-

Carbons attached to Bromine (C1, C4): These carbons will be significantly deshielded and are expected to resonate in the range of 120-130 ppm .

-

Carbons attached to Chlorine (C3, C5): These carbons will also be deshielded, with chemical shifts typically in the range of 130-140 ppm .

-

Carbon attached to the Methyl Group (C2): This carbon will be influenced by the attached methyl group and the adjacent halogens, with a predicted chemical shift around 135-145 ppm .

-

Carbon attached to Hydrogen (C6): This carbon will likely resonate in the range of 130-135 ppm .

-

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region, with a predicted chemical shift in the range of 20-25 ppm .

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms and two chlorine atoms.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster will correspond to the ion containing the most abundant isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom (Br radical or Cl radical) and the loss of a methyl group. The fragmentation of the benzene ring itself can also lead to smaller charged fragments.[13] A prominent fragment would be the loss of a bromine atom, resulting in a [M-Br]⁺ ion cluster.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs currently on the market that contain the this compound scaffold, its potential as a building block in drug discovery is significant for several reasons:

-

Scaffold for Combinatorial Chemistry: The differential reactivity of the C-Br and C-Cl bonds allows for the sequential and regioselective introduction of various substituents. This makes it an excellent starting material for the creation of libraries of diverse compounds for high-throughput screening.

-

Halogen Bonding: The presence of multiple halogens provides opportunities for the formation of halogen bonds with biological targets such as proteins.[1][3] Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to an electron-rich atom (e.g., oxygen or nitrogen in a protein backbone or side chain).[3] The ability to form these specific interactions can lead to enhanced binding affinity and selectivity of a drug candidate. The dense halogenation of this molecule presents a unique platform for exploring and optimizing such interactions.

-

Modulation of Physicochemical Properties: The introduction of halogens into a molecule can significantly impact its lipophilicity, metabolic stability, and membrane permeability. The use of building blocks like this compound allows medicinal chemists to systematically tune these properties to optimize the pharmacokinetic profile of a drug candidate.

-

Fragment-Based Drug Discovery (FBDD): This compound can be considered a "heavy" fragment in the context of FBDD. The use of halogen-enriched fragment libraries is a growing strategy to identify novel binding interactions, particularly those involving halogen bonds.[14]

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, it should be treated as a potentially hazardous substance.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicity of this compound has not been fully evaluated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

-

Environmental Hazards: Polyhalogenated compounds can be persistent in the environment. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly functionalized and versatile building block for advanced organic synthesis. Its unique substitution pattern offers significant opportunities for the regioselective synthesis of complex molecules. While its direct applications are still emerging, its potential utility in drug discovery, particularly in the context of leveraging halogen bonding and as a scaffold for combinatorial libraries, is substantial. This technical guide provides a foundational understanding of its properties, a rational approach to its synthesis, and an insight into its potential applications, serving as a valuable resource for researchers at the forefront of chemical innovation.

References

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold Effects on Halogen Bonding Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. askfilo.com [askfilo.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uni-tuebingen.de [uni-tuebingen.de]

An In-depth Technical Guide to the Molecular Structure of 1,4-Dibromo-3,5-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-3,5-dichloro-2-methylbenzene is a polyhalogenated aromatic compound. Its structure, characterized by a toluene core with bromine and chlorine substituents at specific positions, suggests potential applications in fields such as materials science and as a building block in synthetic organic chemistry. Halogenated aromatic compounds are of significant interest in drug discovery, where they can influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive analysis of the molecular structure, predicted spectroscopic data, a plausible synthetic route, and a discussion of the potential reactivity of this compound.

Section 1: Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are derived from its molecular formula, C7H4Br2Cl2.

| Property | Value | Source |

| CAS Number | 951884-87-0 | |

| Molecular Formula | C7H4Br2Cl2 | |

| Molecular Weight | 318.83 g/mol | |

| Canonical SMILES | CC1=C(Cl)C(Br)=C(Cl)C=C1Br |

The substitution pattern on the benzene ring is key to its chemical behavior. The methyl group is an ortho-, para-directing activator, while the halogens (bromine and chlorine) are ortho-, para-directing deactivators. The interplay of these electronic effects governs the molecule's reactivity.[2]

Section 2: Proposed Synthesis

Proposed Synthetic Workflow:

Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

-

Step 1: Monobromination of 2,6-Dichlorotoluene

-

To a solution of 2,6-dichlorotoluene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr3).

-

Slowly add one equivalent of bromine (Br2) at room temperature while stirring. The methyl group and the two chlorine atoms will direct the bromination to the 4-position.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-bromo-2,6-dichloro-3-methylbenzene by column chromatography.

-

-

Step 2: Second Bromination

-

The purified product from Step 1 is subjected to a second bromination under similar conditions, potentially with a higher temperature or a stronger Lewis acid catalyst to overcome the deactivation of the ring.

-

The existing substituents will direct the second bromine atom to the 4-position relative to the methyl group, yielding the final product, this compound.

-

Workup and purification would follow a similar procedure as in Step 1.

-

Section 3: Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, this section provides predicted data based on established principles of spectroscopy and computational tools.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals: one for the methyl protons and one for the single aromatic proton.

-

Methyl Protons (-CH₃): This signal is expected to appear as a singlet in the range of δ 2.3-2.5 ppm. The exact chemical shift is influenced by the adjacent halogen substituents.

-

Aromatic Proton (-H): The single aromatic proton will also appear as a singlet, likely in the downfield region of δ 7.0-7.5 ppm, due to the deshielding effects of the adjacent bromine and chlorine atoms.

Online prediction tools can provide a more specific estimation.[4][5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the halogens will be significantly deshielded and appear further downfield.[6][7] The precise chemical shifts can be estimated using computational methods or by comparison with structurally similar compounds.[8][9]

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations will be observed around m/z 318. The relative intensities of these peaks will be predictable based on the natural abundances of the isotopes.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br or Cl) or a methyl group.[10][11][12] This will result in fragment ions at M-79/81 (loss of Br), M-35/37 (loss of Cl), and M-15 (loss of CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups and the substituted benzene ring.

-

C-H stretching (aromatic): Weak to medium bands around 3050-3100 cm⁻¹.

-

C-H stretching (aliphatic): Bands around 2850-3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.[13]

-

C-H out-of-plane bending: The position of this band (typically 650-1000 cm⁻¹) can sometimes provide information about the substitution pattern of the benzene ring.[14]

-

C-Br and C-Cl stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Section 4: Reactivity and Potential Applications

The reactivity of this compound is dictated by the electronic properties of its substituents. The benzene ring is electron-deficient due to the presence of four deactivating halogen atoms, making it less susceptible to electrophilic aromatic substitution than toluene.[15] However, the bromine atoms can participate in reactions such as cross-coupling (e.g., Suzuki, Heck) to form more complex molecules. The methyl group can be a site for free-radical halogenation under UV light.

While no specific applications for this compound are documented, its polysubstituted nature makes it a potential intermediate in the synthesis of more complex molecules for:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents.[16][17][18][19][20]

-

Materials Science: As a building block for polymers or functional materials with specific electronic or physical properties.

-

Agrochemicals: As a precursor to new pesticides or herbicides.

Section 5: Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Halogenated benzenes can be toxic and may pose environmental hazards.[1]

Conclusion

This compound is a compound with a well-defined molecular structure but limited available experimental data. This guide has provided a comprehensive overview based on established chemical principles, including a plausible synthetic route and predicted spectroscopic data. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this and other polyhalogenated aromatic compounds.

References

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP1044980A1 - Process for producing toluene derivatives.

-

Pearson. (n.d.). Show how you would synthesize the following aromatic derivatives from benzene. c. p-chlorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). WO1999029699A1 - Process for producing toluene derivatives.

-

Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

- Google Patents. (n.d.). AU745169B2 - Process for producing toluene derivatives.

-

Sci-Hub. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Retrieved from [Link]

-

DTIC. (n.d.). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scribd. (2024). Lecture 3. 2025. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

YouTube. (2021). 17.3 The Effects of Aromaticity on Reactivity | Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Biotransformation and toxicity of halogenated benzenes. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactive polycyclic aromatic hydrocarbon dimerization drives soot nucleation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved from [Link]

-

Chemguide. (n.d.). Naming aromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of Baylis-Hillman adducts in modern drug discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

-

Compound Interest. (2014). BENZENE DERIVATIVES IN ORGANIC CHEMISTRY. Retrieved from [Link]

-

PubMed. (n.d.). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 3.10: Benzene and its Derivatives. Retrieved from [Link]

-

MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

Sources

- 1. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PROSPRE [prospre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Visualizer loader [nmrdb.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 1,4-Dibromo-3,5-dichloro-2-methylbenzene

Abstract

This technical guide provides a detailed, step-by-step methodology for the synthesis of 1,4-Dibromo-3,5-dichloro-2-methylbenzene, a polysubstituted aromatic compound with potential applications as a building block in agrochemicals, pharmaceuticals, and materials science. The synthetic strategy is built upon a robust, multi-step pathway commencing from the commercially available precursor, 3,5-dichlorotoluene. This document elucidates the causal mechanisms behind each synthetic transformation, offering field-proven insights into reaction conditions, purification techniques, and safety protocols. The guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and reproducible protocol for the preparation of this specific halogenated toluene derivative.

Introduction and Synthetic Strategy

The synthesis of polysubstituted benzene rings with specific substitution patterns is a cornerstone of modern organic chemistry. The target molecule, this compound, presents a significant synthetic challenge due to its dense and varied halogen substitution. Direct electrophilic bromination of 3,5-dichlorotoluene is not a viable strategy because the directing effects of the existing substituents would lead to a complex mixture of isomers. The methyl group is an ortho-, para-director, while the meta-positioned chlorine atoms also direct incoming electrophiles to the C2, C4, and C6 positions, making regiocontrol difficult to achieve.[1][2]

Therefore, a more controlled, multi-step approach is required. The strategy outlined in this guide leverages the power of diazonium salt chemistry to precisely install substituents, ensuring high regioselectivity. The chosen pathway begins with 3,5-dichlorotoluene and proceeds through four key transformations:

-

Nitration: Introduction of a nitro group at a position activated by the methyl group.

-

Reduction: Conversion of the nitro group to an amine, creating a handle for diazotization.

-

Sandmeyer Reaction: Diazotization of the amine followed by displacement with bromide to install the first bromine atom with absolute regiocontrol.

-

Electrophilic Bromination: Introduction of the final bromine atom, directed by the existing substituents to the desired position.

This strategic sequence ensures that each substituent is installed in a controlled manner, minimizing the formation of unwanted isomers and simplifying purification.

Overall Synthesis Workflow

The complete four-step synthesis is visualized below. This workflow diagram illustrates the progression from the starting material to the final product through key intermediates.

Sources

A Technical Guide to the Spectral Analysis of 1,4-Dibromo-3,5-dichloro-2-methylbenzene

This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 1,4-dibromo-3,5-dichloro-2-methylbenzene, a polysubstituted aromatic compound of interest to researchers and professionals in drug development and materials science. In the absence of directly published experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from structurally analogous compounds to offer a robust predictive framework. This approach not only furnishes a valuable reference for the characterization of this specific molecule but also illustrates a practical methodology for the spectral analysis of novel, complex aromatic systems.

Molecular Structure and Predicted Spectroscopic Overview

This compound presents a unique substitution pattern on the benzene ring, which dictates its spectral characteristics. The strategic placement of electron-withdrawing halogen atoms and an electron-donating methyl group creates a distinct electronic environment, influencing chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The predictions below are based on the principle of substituent additivity effects, using data from similar halogenated toluenes[1][2][3].

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be simple, showing two distinct signals: one for the aromatic proton and one for the methyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.5 - 7.8 | Singlet (s) | 1H | H-6 |

| Methyl CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Proton (H-6): The single aromatic proton is flanked by two chlorine atoms and is also influenced by the two bromine atoms and the methyl group. The strong deshielding effect of the adjacent halogens is expected to shift this proton significantly downfield into the 7.5 - 7.8 ppm range. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

-

Methyl Protons (-CH₃): The methyl group is attached to a carbon atom on the aromatic ring. Its chemical shift is influenced by the ring currents and the electronic effects of the substituents. A predicted range of 2.4 - 2.6 ppm is reasonable for a methyl group on a halogenated benzene ring. This signal will also be a singlet as there are no vicinal protons to couple with.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Quaternary Carbon | 138 - 142 | C-2 (bearing CH₃) |

| Quaternary Carbon | 135 - 139 | C-3, C-5 (bearing Cl) |

| Aromatic CH | 130 - 134 | C-6 |

| Quaternary Carbon | 125 - 129 | C-1, C-4 (bearing Br) |

| Methyl Carbon | 20 - 24 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing halogens (C-1, C-3, C-4, C-5) will be significantly affected, with their shifts generally falling in the 125-139 ppm range. The carbon attached to the methyl group (C-2) is expected to be slightly more upfield. The sole protonated carbon (C-6) will likely appear in the 130-134 ppm region. The symmetry of the molecule may lead to the coincidental overlap of the signals for C-3 and C-5.

-

Methyl Carbon: The methyl carbon is expected to resonate in the typical aliphatic region, around 20-24 ppm.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a ¹³C-equipped NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for aromatic C-H, C-C, and C-X (halogen) bonds, as well as for the methyl group. The interpretation is based on general principles for halogenated aromatic compounds[4][5][6].

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| 2980 - 2850 | Methyl C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1450 - 1370 | Methyl C-H bend | Medium |

| 1100 - 1000 | C-Cl stretch | Strong |

| 700 - 500 | C-Br stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation and Rationale:

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹ for the stretching vibration of the single aromatic C-H bond.

-

Methyl C-H Stretch: Bands in the 2980-2850 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the methyl C-H bonds.

-

Aromatic C=C Stretch: The benzene ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern may result in multiple bands.

-

C-Halogen Stretches: Strong absorptions are expected for the C-Cl and C-Br stretching vibrations. C-Cl stretches typically appear in the 1100-1000 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, in the 700-500 cm⁻¹ region[6].

-

Out-of-Plane Bending: A strong band in the 900-675 cm⁻¹ region is indicative of the out-of-plane C-H bending of the isolated aromatic proton.

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns. The presence of bromine and chlorine, both of which have significant natural isotopes, will result in a characteristic isotopic pattern for the molecular ion and fragment ions.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₄Br₂Cl₂. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl, approximately 3:1 ratio) will lead to a complex and highly characteristic isotopic pattern for the molecular ion peak.

The most abundant isotopologue will be [C₇H₄⁷⁹Br₂³⁵Cl₂]⁺. The calculated monoisotopic mass is approximately 321.8 g/mol . The full isotopic cluster will be a series of peaks with a specific intensity distribution.

Predicted Isotopic Distribution for the Molecular Ion (M⁺):

| m/z | Relative Abundance |

| 322 | ~50% |

| 324 | ~100% (Base Peak) |

| 326 | ~80% |

| 328 | ~25% |

| 330 | ~5% |

Predicted Fragmentation Pattern

The fragmentation of halogenated aromatic compounds in an electron ionization (EI) mass spectrometer is often initiated by the loss of a halogen atom or the substituent on the ring[7][8].

Figure 2. Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a Bromine Radical (-Br•): This is a very common fragmentation pathway for bromoaromatics, leading to a significant peak at m/z ≈ 245.

-

Loss of a Chlorine Radical (-Cl•): Loss of a chlorine radical is also expected, resulting in a peak at m/z ≈ 289.

-

Loss of a Methyl Radical (-CH₃•): Benzylic cleavage leading to the loss of the methyl group is another plausible fragmentation, giving a peak at m/z ≈ 309.

-

Loss of HBr or HCl: Subsequent loss of neutral molecules like HBr or HCl from the fragment ions can also occur.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

-

Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By applying fundamental spectroscopic principles and leveraging data from analogous compounds, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for the identification and characterization of this compound and provides a framework for the analysis of other complex halogenated aromatic molecules. The experimental protocols outlined provide a starting point for researchers to acquire and validate this predicted data.

References

-

Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry. [Link]

-

Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. National Institutes of Health. [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. Thieme Chemistry. [Link]

-

Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. AIP Publishing. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Fragmentation. Chemistry LibreTexts. [Link]

Sources

- 1. 3,5-Dibromotoluene(1611-92-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR [m.chemicalbook.com]

- 3. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum [chemicalbook.com]

- 4. connectsci.au [connectsci.au]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1,4-Dibromo-3,5-dichloro-2-methylbenzene: A Guide for Synthetic and Pharmaceutical Applications

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dibromo-3,5-dichloro-2-methylbenzene, a halogenated aromatic compound of interest in synthetic chemistry and materials science. The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for empirical determination, and discusses its solubility profile across a range of common organic solvents. The guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution to enable process optimization, reaction design, and formulation development.

Introduction: The Physicochemical Landscape of this compound

This compound is a polysubstituted aromatic hydrocarbon. Its molecular structure, featuring a central toluene core heavily substituted with electronegative halogen atoms (two bromine and two chlorine), dictates its physical and chemical properties.

-

Molecular Formula: C₇H₄Br₂Cl₂

-

Molecular Weight: 326.82 g/mol

-

Structure: A benzene ring substituted with one methyl group, two bromine atoms, and two chlorine atoms. This substitution pattern results in a sterically hindered and electron-deficient aromatic system.

The high degree of halogenation renders the molecule nonpolar and lipophilic. The large bromine and chlorine atoms contribute to significant van der Waals forces, which, along with its molecular symmetry, often result in a stable crystalline lattice. This stability suggests that a considerable amount of energy is required to overcome these lattice forces, a key factor influencing its solubility. Understanding the solubility of this compound is paramount for its application in organic synthesis, where it may serve as a building block or precursor, and in materials science, where its properties could be leveraged in the development of novel functional materials.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Solute-Solute Interactions: In its solid state, molecules of this compound are held together by strong van der Waals forces and potentially dipole-dipole interactions arising from the C-Cl and C-Br bonds.

-

Solvent-Solvent Interactions: The forces holding solvent molecules together must be overcome to create a cavity for the solute.

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the new interactions between the solute and solvent molecules must be sufficient to overcome the solute-solute and solvent-solvent forces.

Given its nonpolar, halogen-rich structure, this compound is expected to be most soluble in nonpolar or weakly polar aprotic solvents that can engage in van der Waals interactions. Conversely, it is predicted to have very poor solubility in polar protic solvents like water or ethanol, as it cannot participate in hydrogen bonding.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure reliable and reproducible solubility data, a standardized methodology is critical. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol is designed as a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

20 mL glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of stock solutions of the analyte in the chosen solvent for calibration purposes (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).

-

Calibrate the analytical instrument (HPLC or GC) by running the stock solutions to generate a standard curve (Concentration vs. Instrument Response). Ensure the correlation coefficient (R²) is >0.99.

-

-

Sample Incubation:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume (e.g., 10 mL) of the selected solvent to the vial.

-

Securely cap the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

-

-

Sample Collection & Preparation:

-

After the incubation period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Precisely dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis & Calculation:

-

Analyze the diluted sample using the calibrated HPLC or GC method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

The workflow for this protocol is visualized below.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Solubility Profile and Data Analysis

While extensive, publicly available quantitative solubility data for this compound is scarce, its solubility can be inferred from its structural analogues and general principles. The following table summarizes the predicted solubility behavior in common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Hexane, Toluene | Moderate to High | Dominated by favorable van der Waals (London dispersion) forces between the nonpolar solvent and the lipophilic solute. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM's dipole can induce dipoles in the solute, leading to strong dipole-induced dipole and dispersion forces. |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate | THF has a dipole moment and can interact favorably, but its oxygen atom offers no hydrogen bonding to the solute. |

| Polar Aprotic | Acetone | Low to Moderate | The strong dipole-dipole interactions between acetone molecules may be only partially overcome by solute interaction. |

| Polar Protic | Ethanol, Methanol | Very Low | The strong hydrogen-bonding network of the solvent is not disrupted by the non-H-bonding solute. |

| Polar Protic | Water | Insoluble | Extreme mismatch in polarity and inability of the solute to participate in the water's hydrogen-bonding network. |

Analysis of Trends: The solubility is expected to be highest in chlorinated solvents like dichloromethane and nonpolar aromatic solvents like toluene. These solvents have similar polarity and refractive indices to the solute, maximizing favorable dispersion force interactions. As the polarity of the solvent increases, particularly with the introduction of hydrogen-bonding capability, the solubility is predicted to decrease dramatically. The energy required to break the strong hydrogen bonds in solvents like water and ethanol is not compensated by the weak interactions formed with the nonpolar solute, making dissolution energetically unfavorable.

The relationship between solvent choice and solubility is visualized in the diagram below.

Caption: Solute-Solvent Interaction Model for Solubility Prediction.

Conclusion

The solubility of this compound is dictated by its highly halogenated, nonpolar structure. It exhibits favorable solubility in nonpolar and weakly polar aprotic solvents, such as toluene and dichloromethane, and poor solubility in polar protic solvents. For any critical application, the predicted solubility profile presented here should be confirmed using a robust experimental method, such as the isothermal shake-flask protocol detailed in this guide. Accurate solubility data is essential for ensuring reproducible results in chemical synthesis, preventing precipitation issues, and developing effective purification strategies.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. [Link]

An In-depth Technical Guide to 1,4-Dibromo-3,5-dichloro-2-methylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Dibromo-3,5-dichloro-2-methylbenzene, a polysubstituted aromatic compound with potential applications in organic synthesis and drug discovery. Recognizing the specialized nature of this molecule, this document synthesizes available commercial data with established principles of organic chemistry to offer a practical resource for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, propose a logical synthetic pathway, and discuss its potential utility as a building block in the creation of complex molecular architectures.

Commercial Availability and Identification

This compound is available from a limited number of specialized chemical suppliers. Due to its specific substitution pattern, it is generally synthesized upon request rather than being a stock chemical. Researchers interested in acquiring this compound should contact suppliers for quotations, specifying desired purity and quantity.

| Identifier | Value | Source |

| CAS Number | 951884-87-0 | ChemWhat[1] |

| Molecular Formula | C₇H₄Br₂Cl₂ | Crysdot LLC[2], ChemWhat[1] |

| Molecular Weight | 318.83 g/mol | ChemWhat[1] |

| IUPAC Name | This compound | ChemWhat[1] |

Proposed Synthetic Protocol

The directing effects of the substituents on the aromatic ring are crucial in planning the synthesis. The methyl group is an ortho-, para-director and an activating group. The chlorine atoms are also ortho-, para-directors but are deactivating. In 2,4-dichlorotoluene, the positions ortho and para to the methyl group are either occupied by chlorine or sterically hindered. The most accessible positions for electrophilic substitution are C5 and C6.

The proposed synthesis involves a sequential bromination of 2,4-dichlorotoluene. Given the electronic and steric environment of the starting material, a Lewis acid catalyst will be required to facilitate the bromination.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel, as they involve corrosive and volatile reagents.

-

Monobromination of 2,4-Dichlorotoluene:

-

To a solution of 2,4-dichlorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq).

-

Slowly add bromine (1.1 eq) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Dibromination to Yield this compound:

-

The crude product from the first step can be used directly in the next step.

-

Dissolve the crude monobrominated intermediate in a suitable solvent and add fresh iron(III) bromide (0.1 eq).

-

Slowly add another equivalent of bromine (1.1 eq) and heat the mixture to reflux.

-

Monitor the reaction as described above.

-

Work-up the reaction mixture as in the first step.

-

Proposed Purification Protocol

The crude this compound is expected to be a solid at room temperature. Recrystallization is a suitable method for purification.

Caption: Proposed workflow for the purification of this compound.

Step-by-Step Purification Method:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, hexanes, or a mixture) to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the analysis of similar compounds and the known effects of its substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons and a singlet for the aromatic proton.

-

Methyl Protons (-CH₃): A singlet is expected in the region of δ 2.3-2.6 ppm. The exact chemical shift will be influenced by the neighboring halogen atoms.

-

Aromatic Proton (Ar-H): A singlet is expected in the aromatic region, likely between δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, only seven distinct carbon signals are expected.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to the halogens will have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of two bromine and two chlorine atoms.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a methyl group.

Potential Applications in Drug Development and Organic Synthesis

Polysubstituted aromatic compounds are valuable scaffolds in medicinal chemistry and materials science. The unique substitution pattern of this compound offers several potential applications:

-

Scaffold for Novel Ligands: The multiple halogen atoms provide sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around a central core, which is a key strategy in lead optimization.

-

Intermediate in Agrochemical and Pharmaceutical Synthesis: The specific arrangement of substituents could be crucial for the synthesis of complex target molecules where precise control of regiochemistry is required.

-

Probing Structure-Activity Relationships (SAR): The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.[3] The presence of multiple halogens allows for a detailed investigation of their role in molecular recognition.

Conclusion

This compound represents a specialized chemical building block with significant potential for researchers in organic synthesis and drug discovery. While detailed experimental data is not widely published, this guide provides a robust framework for its acquisition, synthesis, purification, and characterization based on established chemical principles. The proposed protocols and predicted data offer a solid starting point for its utilization in the laboratory. As the demand for novel and complex molecular architectures continues to grow, the exploration of such unique polysubstituted aromatic compounds will be crucial for advancing the frontiers of science.

References

-

Crysdot LLC. This compound. [Link]

-

ChemWhat. This compound CAS#: 951884-87-0. [Link]

-

PubChem. Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-. [Link]

- Google Patents.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

NIST WebBook. Benzene, 1,4-dibromo-2-methyl-. [Link]

-

PubChem. 1,4-Dibromo-2,5-dichlorobenzene. [Link]

- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Sci-Hub. A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. [Link]

-

NIST WebBook. Benzene, 1,4-dibromo-. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

-

SpectraBase. 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3). [Link]

-

SIELC Technologies. Benzene, 1,4-dichloro-2-methyl-. [Link]

-

YouTube. Synthesis of poly-substituted benzenes. [Link]

-

PMC. Synthesis of polysubstituted arenes through organocatalytic benzannulation. [Link]

-

YouTube. Exercise 19.30 - (e), (f), and (g) - Synthesize a Polysubstituted Benzene Ring. [Link]

- Google Patents. US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.

-

Wikipedia. Electrophilic halogenation. [Link]

-

YouTube. Halogenation | Br2 or Cl2 with CCl4 or CH2Cl2 | Organic Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PMC. Halogenase engineering and its utility in medicinal chemistry. [Link]

Sources

Section 1: Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety and Handling of 1,4-Dibromo-3,5-dichloro-2-methylbenzene

Disclaimer: Comprehensive safety and toxicological data for this compound (CAS No. 951884-87-0) are not extensively available in public literature. This guide has been synthesized by extrapolating from Safety Data Sheets (SDS) of structurally analogous halogenated aromatic compounds and established best practices for laboratory safety. It is imperative for users to conduct a thorough risk assessment for their specific application and to handle this chemical with the assumption that it is hazardous.

This compound is a halogenated aromatic compound.[1][2] Its specific physical and chemical properties are not well-documented. However, by examining related compounds, we can infer its likely characteristics. Halogenated benzenes are typically solids at room temperature with low volatility and poor solubility in water.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Property | This compound | 1,4-Dibromobenzene | 1,4-Dibromo-2,5-dichlorobenzene |

| CAS Number | 951884-87-0[1] | 106-37-6[3] | 4571-24-8[4] |

| Molecular Formula | C₇H₄Br₂Cl₂[1] | C₆H₄Br₂ | C₆H₂Br₂Cl₂[5] |

| Molecular Weight | 318.83 g/mol [1] | 235.92 g/mol | 304.79 g/mol [5] |

| Appearance | Likely a solid | Crystalline solid | Not specified |

| Boiling Point | Not available | 219 °C[3] | Not available |

| Melting Point | Not available | 83 - 87 °C[3] | Not available |

| Solubility | Expected to be low in water | Insoluble in water | Not specified |

Section 2: Hazard Identification and Toxicological Profile

While no specific GHS classification exists for this compound, related compounds exhibit a range of hazards.[3][6] The primary anticipated hazards include skin and eye irritation, potential harm if swallowed, and toxicity to aquatic life with long-lasting effects.[3][6][7]

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Classification | Rationale/Supporting Evidence from Analogs |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315).[3][6] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation (H319).[3][6] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation (H335).[3] |

| Acute Aquatic Toxicity | Category 2 | Toxic to aquatic life (H401).[3] |

| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long lasting effects (H411).[3][7] |

Toxicological Summary: There is no specific toxicological data available for this compound. However, halogenated benzenes can pose systemic health risks. For example, repeated oral exposure to 2,5-dichloronitrobenzene has been shown to cause hepatotoxic effects as well as renal, haematological, and testicular toxicity in animal studies.[8] Given these potential risks, exposure should be minimized.

Section 3: Risk Assessment and Control Measures

A thorough risk assessment is mandatory before handling this compound. The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize all routes of exposure.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[9] Use of a powder-containment balance enclosure is recommended for weighing. All equipment should be properly grounded to prevent electrostatic discharge.[6]

Logical Workflow for Risk Assessment

The following diagram outlines a systematic approach to risk assessment for handling this compound.

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is essential to ensure safety.

Protocol for Handling this compound Powder:

-

Preparation:

-

Confirm that a certified chemical fume hood is operational.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.

-

Ensure an emergency eyewash station and safety shower are accessible.[6]

-

Don all required Personal Protective Equipment (see Section 5).

-

-

Weighing and Transfer:

-

Post-Handling:

Section 5: Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the chemical.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11] A face shield should be worn over goggles for procedures with a higher risk of splashing.[9][12]

-

Skin Protection:

-

Respiratory Protection: All handling should occur within a chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4][11]

Section 6: Storage and Disposal

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[4][13] Keep it away from incompatible materials such as strong oxidizing agents.[13][14] Store locked up and apart from foodstuff containers.[4][6]

Disposal

Dispose of this chemical and its container as hazardous waste. The material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains or the environment.[4][6] All local, state, and federal regulations for hazardous waste disposal must be followed.

Section 7: Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[4][6]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][11]

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[6] Hazardous combustion products may include carbon oxides and hydrogen halides (bromide, chloride).[3][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures (Spill Cleanup)

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,4-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 231237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

The Synthetic Versatility of 1,4-Dibromo-3,5-dichloro-2-methylbenzene: A Technical Guide for Advanced Organic Synthesis

Introduction: A Multifaceted Building Block

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone for the construction of complex molecules that drive innovations in medicine, materials science, and electronics. Among the vast array of synthons available to the modern chemist, polysubstituted benzene derivatives offer a pre-defined scaffold, enabling precise control over the spatial arrangement of functionalities. This guide delves into the potential applications of a unique, yet underexplored, halogenated toluene derivative: 1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS No. 951884-87-0).[1]

This molecule, possessing two distinct types of halogen substituents (bromine and chlorine) alongside a methyl group, presents a rich platform for selective chemical transformations. The inherent differences in the reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the electronic and steric influence of the substituents, unlock a wide range of possibilities for sequential and site-selective reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the inferred reactivity and potential synthetic applications of this versatile building block.

Physicochemical Properties and Structural Features

While extensive experimental data for this compound is not widely available, its key physicochemical properties can be inferred from its structure and comparison with analogous compounds.

| Property | Predicted Value/Information |

| CAS Number | 951884-87-0[1] |

| Molecular Formula | C₇H₄Br₂Cl₂[1] |

| Molecular Weight | 318.83 g/mol [1] |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) and insoluble in water. |

| Thermal Stability | High, typical for polyhalogenated aromatic compounds. |

The strategic placement of the substituents on the benzene ring is key to its synthetic utility. The methyl group, an ortho-, para-director, is flanked by two chlorine atoms, while the bromine atoms occupy the para- and meta-positions relative to the methyl group. This arrangement creates a sterically hindered environment around the methyl group and distinct electronic environments at each halogenated position.

Core Reactivity: A Playground for Selective Functionalization

The synthetic potential of this compound is primarily centered around the differential reactivity of its C-Br and C-Cl bonds, and the directing effects of its substituents in electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of Differential Halogen Reactivity

The presence of both bromine and chlorine atoms on the aromatic ring is a significant asset for sequential cross-coupling reactions. In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl.[2][3] This predictable difference in reactivity allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bonds intact for subsequent transformations.

Selective Monofunctionalization at the C-Br Positions:

It is highly probable that under carefully controlled conditions, selective mono- or di-arylation, -alkenylation, or -alkynylation can be achieved at the bromine-bearing carbons. The choice of palladium catalyst, ligand, base, and solvent will be critical in achieving high selectivity.[4][5] For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of palladium to the C-Cl bond, but milder conditions can be used to selectively activate the C-Br bond.[3]

Experimental Protocol: Hypothetical Selective Suzuki-Miyaura Monocoupling

This protocol is a representative example adapted from procedures for similar dihaloarenes and has not been experimentally validated for this compound.

Objective: To selectively couple an arylboronic acid at one of the C-Br positions.

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene/H₂O (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₂CO₃.

-

Add the degassed toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.